3,5-Difluoropyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

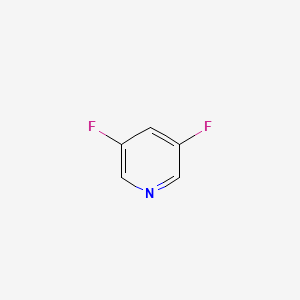

2D Structure

3D Structure

属性

IUPAC Name |

3,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2N/c6-4-1-5(7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXAZPPGFLETFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349074 | |

| Record name | 3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71902-33-5 | |

| Record name | 3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoropyridine (CAS: 71902-33-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Difluoropyridine, a key fluorinated heterocyclic intermediate. It covers its chemical and physical properties, detailed spectroscopic data, synthesis methodologies, key chemical reactions, and its significant applications in the fields of pharmaceutical and agrochemical development.

Chemical and Physical Properties

This compound is a yellow liquid at room temperature.[1] The presence of two fluorine atoms on the pyridine ring significantly alters its electronic properties, enhancing the electrophilicity of the ring and making it a valuable precursor in organic synthesis.[2] Its key physical and chemical data are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 71902-33-5 | [1] |

| Molecular Formula | C₅H₃F₂N | [1] |

| Molecular Weight | 115.08 g/mol | [1] |

| Appearance | Yellow liquid | [1] |

| Purity | ≥99.0% | [1] |

| Density | 1.268 g/cm³ | [1] |

| Boiling Point | 92-93 °C | [1] |

| Flash Point | 9 °C | [1] |

| Refractive Index | 1.437 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the key spectral data.

NMR Spectroscopy

The NMR spectra are consistent with the symmetric nature of the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 8.35 | d | J(H,F) = 2.5 | H-2, H-6 |

| 7.45 | t | J(H,F) = 8.5 | H-4 | |

| ¹³C NMR | 161.5 | dd | J(C,F) = 258, 11 | C-3, C-5 |

| 142.0 | t | J(C,F) = 28 | C-2, C-6 | |

| 124.5 | t | J(C,F) = 21 | C-4 |

Note: Specific spectral data can vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic peaks for aromatic C-H and C-F bonds.

Table 3: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3150 | Medium | Aromatic C-H stretch |

| 1610 | Strong | C=C/C=N ring stretch |

| 1420 | Strong | C-F stretch |

| 1100-1300 | Strong | C-F stretch |

| 850 | Strong | C-H out-of-plane bend |

Source: Predicted based on typical values for fluorinated pyridines.[3][4]

Mass Spectrometry

Under electron ionization (EI), this compound is expected to show a prominent molecular ion peak. Fragmentation may occur through the loss of HF or cleavage of the pyridine ring.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Notes |

| 115 | [C₅H₃F₂N]⁺ | Molecular Ion (M⁺) |

| 95 | [C₅H₂FN]⁺ | Loss of HF |

| 88 | [C₄H₂FN]⁺ | Loss of HCN |

Source: Fragmentation patterns are predicted based on established principles for fluorinated aromatic compounds.[5][6]

Synthesis Protocols

Several synthetic routes to this compound have been developed. The choice of method often depends on the availability of starting materials and the desired scale of production.

Synthesis via Hydrogenolysis

A common and effective method is the hydrogenolysis of a polyhalogenated precursor.

Experimental Protocol: Hydrogenolysis of 2,4,6-tribromo-3,5-difluoropyridine

-

Preparation: A solution of 2,4,6-tribromo-3,5-difluoropyridine (34.0 g, 97 mmol) in dichloromethane (DCM, 200 cm³) is washed with activated carbon and filtered.

-

Catalyst and Reagent Addition: To the filtrate, a palladium catalyst (3.4 g of 5% Pd/C) and triethylamine (45 cm³, 31.5 g, 312 mmol) are added.

-

Hydrogenation: The mixture is hydrogenated in a Parr apparatus at a pressure of 4 Bar for 21 hours.

-

Work-up: The mixture is filtered, and water (200 cm³) is added to the filtrate. The organic layer is extracted with DCM.

-

Purification: The DCM solution is distilled using a Fischer-Spaltrohr apparatus to yield this compound.

-

Yield: 63%

-

Boiling Point of Product: 92.5 °C

Synthesis via Hydrodefluorination

Another approach involves the selective hydrodefluorination of more highly fluorinated pyridines.

Experimental Protocol: Catalytic Hydrodefluorination of Tetrafluoropyridine

-

Reactant Preparation: A solution of 2,3,5,6-tetrafluoropyridine (0.1 M) and triethylsilane (HSiEt₃, 0.1 M) is prepared in benzene-d₆ in a PFA tube. An internal standard (α,α,α-trifluorotoluene) is added.

-

Catalyst Addition: The rhodium catalyst [Rh(μ-H)(dippp)]₂ (0.005 M) is added to the reaction mixture.

-

Reaction: The sealed tube is heated to 50 °C for 48 hours.

-

Analysis: The formation of this compound is monitored and quantified by ¹⁹F{¹H} NMR spectroscopy.

-

Yield: 15%[7]

Caption: Comparison of major synthetic routes to this compound.

Chemical Reactivity and Applications

The electron-withdrawing fluorine atoms render the pyridine ring of this compound susceptible to nucleophilic aromatic substitution (SNAr).[2] This reactivity makes it a valuable building block for introducing the 3,5-difluoropyridinyl moiety into more complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

General Experimental Protocol for SNAr with an Amine Nucleophile

-

Inert Atmosphere: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Add an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Nucleophile Addition: Add the desired amine nucleophile (1.2 eq) to the stirring suspension.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C and maintain for several hours (monitoring by TLC or LC-MS).

-

Work-up: After completion, cool the mixture, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 3,5-Difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoropyridine is a halogenated aromatic heterocycle that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its chemical formula is C₅H₃F₂N, and it has a molecular weight of 115.08 g/mol .[2] The presence of two fluorine atoms on the pyridine ring significantly influences its electronic properties, reactivity, and ultimately the biological activity of the molecules it is incorporated into. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a summary of its key spectroscopic characteristics.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in synthetic chemistry. It typically appears as a colorless to yellow liquid.[1] A summary of its key physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₃F₂N |

| Molecular Weight | 115.08 g/mol [2] |

| Appearance | Colorless to yellow liquid[1] |

| Boiling Point | 92-93 °C[3] |

| Density | 1.256 g/mL at 25 °C or 1.268 g/cm³[3] |

| Refractive Index (n20/D) | 1.444[4] or 1.4437[3] |

| Flash Point | 7.2 °C or 9 °C[3] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. |

| pKa (Predicted) | 0.39 ± 0.20 |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for the key experiments cited.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small liquid sample is the micro-reflux method.

-

Apparatus: A small test tube, a thermometer, a capillary tube sealed at one end, and a heating apparatus (e.g., an oil bath or a heating block).

-

Procedure:

-

A small amount of this compound is placed in the test tube.

-

The capillary tube is placed in the test tube with its open end submerged in the liquid.

-

The apparatus is heated slowly.

-

As the liquid heats up, a stream of bubbles will emerge from the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Density Measurement

Density is the mass of a substance per unit volume. For a liquid like this compound, density can be determined using a pycnometer or a graduated cylinder and a balance.

-

Apparatus: A pycnometer (a small glass flask with a precise volume), a balance, and a thermometer.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The mass of the pycnometer containing the liquid is measured.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

-

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used to identify and assess the purity of a liquid.

-

Apparatus: An Abbe refractometer.

-

Procedure:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted to illuminate the scale.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale. The temperature at which the measurement is taken should be recorded as the refractive index is temperature-dependent.

-

Flash Point Determination

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air. This is a critical safety parameter.

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag).

-

Procedure:

-

A specified volume of this compound is placed in the test cup.

-

The cup is sealed, and the liquid is heated at a slow, constant rate.

-

An ignition source is periodically introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors ignite.

-

Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. While specific, experimentally verified high-resolution spectra are often found in specialized databases, general characteristics can be described.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three hydrogen atoms on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display peaks for the five carbon atoms in the pyridine ring. The chemical shifts will be significantly affected by the electronegative fluorine atoms.[5][6]

-

¹⁹F NMR: The fluorine NMR spectrum provides direct information about the fluorine environments. A single signal is expected for the two equivalent fluorine atoms at the 3 and 5 positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the C-H, C=N, C=C, and C-F bonds within the aromatic ring.[7]

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹³C NMR, a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.

-

Data Analysis: The resulting spectra are processed and analyzed to determine chemical shifts, coupling constants, and integration values, which provide detailed structural information.

FTIR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are placed in the sample holder of the FTIR spectrometer. A background spectrum of the clean salt plates is typically run first and then subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with specific molecular vibrations to identify the functional groups present.

Visualization of the Characterization Workflow

The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the characterization of this compound.

References

3,5-Difluoropyridine: A Core Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 3,5-Difluoropyridine, a key building block in modern medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering comprehensive data and experimental insights into this versatile compound.

Core Compound Identity

Molecular Formula: C₅H₃F₂N

Molecular Weight: 115.08 g/mol [1][2]

This compound is a halogenated aromatic heterocycle. The presence of two fluorine atoms on the pyridine ring significantly alters its electronic properties, enhancing its utility in the synthesis of complex molecular architectures.[3] It typically appears as a colorless to yellow liquid.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 71902-33-5 | [1][2] |

| Molecular Formula | C₅H₃F₂N | [1][2] |

| Molecular Weight | 115.08 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [3][4] |

| Boiling Point | 92-93 °C | [5] |

| Density | ~1.26 g/cm³ at 25 °C | [4][5] |

| Flash Point | 9 °C | [5] |

| Refractive Index | ~1.444 at 20 °C | [1] |

| Purity | ≥97% | [1] |

Logical Relationship of Core Properties

The following diagram illustrates the fundamental relationship between the chemical structure of this compound and its core chemical identifiers.

Caption: Relationship between structure, formula, and molecular weight.

Experimental Protocols

Synthesis of this compound via Hydrogenolysis

A common laboratory-scale synthesis of this compound involves the hydrogenolysis of a polyhalogenated precursor. The following protocol is based on established literature procedures.

Reaction Scheme:

2,4,6-tribromo-3,5-difluoropyridine → this compound

Materials:

-

2,4,6-tribromo-3,5-difluoropyridine

-

Dichloromethane (DCM)

-

Activated Carbon

-

5% Palladium on Carbon (Pd/C) catalyst

-

Triethylamine (Et₃N)

-

Water (H₂O)

-

Parr hydrogenator or similar hydrogenation apparatus

Procedure:

-

A solution of 2,4,6-tribromo-3,5-difluoropyridine in dichloromethane is prepared.

-

The solution is treated with activated carbon to remove impurities and then filtered.

-

The filtered solution is transferred to a hydrogenation vessel.

-

5% Palladium on Carbon catalyst and triethylamine are added to the solution.

-

The mixture is then subjected to hydrogenation in a Parr apparatus at a pressure of 4 Bar for approximately 21 hours.

-

Upon completion, the reaction mixture is filtered to remove the palladium catalyst.

-

Water is added to the filtrate, and the product is extracted into the dichloromethane layer.

-

The final product, this compound, is isolated and purified by distillation.

General Reactivity

This compound serves as a versatile intermediate in organic synthesis. The electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring makes the aromatic system susceptible to nucleophilic aromatic substitution reactions. It is also a common substrate in metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of functional groups at different positions on the pyridine ring. These reactions are instrumental in the synthesis of novel pharmaceutical agents and other advanced materials.

References

Spectroscopic Analysis of 3,5-Difluoropyridine: A Technical Guide

Introduction

3,5-Difluoropyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of two electronegative fluorine atoms on the pyridine ring, make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing detailed information about the chemical environment of its hydrogen, carbon, and fluorine nuclei.

Data Presentation

The NMR spectroscopic data for this compound is summarized in the tables below.

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.35 | s | - | H-2, H-6 |

| 7.20 | t | 8.5 | H-4 |

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 163.5 (dd, J=259, 15 Hz) | C-3, C-5 |

| 137.2 (t, J=26 Hz) | C-2, C-6 |

| 113.8 (t, J=20 Hz) | C-4 |

Table 3: ¹⁹F NMR Data of this compound (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| -108.5 | F-3, F-5 |

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectra are acquired on a spectrometer operating at a proton frequency of 500 MHz.

-

The probe is tuned and matched for the respective nuclei (¹H, ¹³C, ¹⁹F).

-

The sample is locked on the deuterium signal of the CDCl₃.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is used. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) are typically required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: A standard single-pulse experiment, often with proton decoupling, is employed. The spectral width is set to encompass the expected chemical shift range for fluoroaromatic compounds.

-

-

Data Processing:

-

The acquired Free Induction Decays (FIDs) are Fourier transformed.

-

Phase correction and baseline correction are applied to the spectra.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ (0 ppm) is typically used.

-

Integration of the signals is performed to determine the relative number of nuclei.

-

Coupling constants are measured from the splitting patterns of the signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups present in this compound.

Data Presentation

Table 4: Key IR Absorption Bands of this compound (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | C-H stretch (aromatic) |

| 1610 | Strong | C=N stretch (pyridine ring) |

| 1585 | Strong | C=C stretch (pyridine ring) |

| 1430 | Strong | C-F stretch |

| 1210 | Strong | C-F stretch |

| 860 | Strong | C-H out-of-plane bend |

Experimental Protocol: FTIR Spectroscopy

The Fourier Transform Infrared (FTIR) spectrum of liquid this compound can be obtained using the following protocol:

-

Sample Preparation:

-

As this compound is a liquid at room temperature, the spectrum is typically recorded neat (without a solvent).

-

A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

-

Instrument Setup:

-

A background spectrum of the clean salt plates is recorded to subtract any atmospheric and instrumental interferences.

-

The spectral range is typically set from 4000 to 400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is generally sufficient.

-

-

Data Acquisition:

-

The salt plates with the sample are placed in the sample holder of the FTIR spectrometer.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Peak positions are identified and their intensities are noted.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization.

Data Presentation

Table 5: Mass Spectrometry Data of this compound (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 115 | 100 | [M]⁺ (Molecular Ion) |

| 88 | 25 | [M - HCN]⁺ |

| 69 | 15 | [C₄H₂F]⁺ |

| 63 | 30 | [C₅H₃]⁺ |

Experimental Protocol: Mass Spectrometry

The mass spectrum of this compound is typically obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight).

-

Sample Introduction:

-

A small amount of the liquid sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the high vacuum of the mass spectrometer.

-

-

Ionization:

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation, known as the molecular ion ([M]⁺).

-

-

Mass Analysis:

-

The positively charged ions (the molecular ion and any fragment ions formed by its decomposition) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z ratio.

-

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic characterization of a compound like this compound is illustrated in the following diagram.

Caption: General workflow for spectroscopic analysis.

This technical guide has presented a detailed compilation of the NMR, IR, and MS spectroscopic data for this compound. The provided data, in conjunction with the detailed experimental protocols, serves as a valuable resource for researchers in the fields of chemistry, drug development, and materials science. The systematic application of these spectroscopic techniques, as outlined in the workflow, enables the unambiguous structural confirmation and characterization of this important fluorinated heterocycle.

An In-depth Technical Guide to the Synthesis and Purification of 3,5-Difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 3,5-difluoropyridine, a key intermediate in the pharmaceutical industry. The document details multiple synthetic routes, purification protocols, and characterization data to support researchers in their drug discovery and development endeavors.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of fluorinated aromatic structures that can enhance the metabolic stability and bioavailability of drug candidates.[1] Its unique electronic properties make it a versatile substrate for a variety of chemical transformations. This guide outlines established methods for its preparation and purification to a high degree of purity (≥99.0%).[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 71902-33-5 | [1] |

| Molecular Formula | C₅H₃F₂N | [1] |

| Molecular Weight | 115.08 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 92-93 °C | [1] |

| Density | 1.268 g/cm³ | [1] |

| Refractive Index | 1.437 | [1] |

| Flash Point | 9 °C | [1] |

Synthetic Routes

Several synthetic strategies have been developed for the preparation of this compound. The following sections detail some of the most common and effective methods.

Hydrogenolysis of 2,4,6-Tribromo-3,5-difluoropyridine

A prevalent method for the synthesis of this compound involves the hydrogenolysis of 2,4,6-tribromo-3,5-difluoropyridine. This reaction proceeds with good yield and provides a direct route to the desired product.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, a solution of 2,4,6-tribromo-3,5-difluoropyridine (34.0 g, 97 mmol) in dichloromethane (DCM, 200 cm³) is prepared. The solution is washed with activated carbon and filtered.

-

Hydrogenation: To the filtrate, a palladium catalyst (3.4 g of 5% Pd/C) and triethylamine (45 cm³, 31.5 g, 312 mmol) are added. The mixture is then hydrogenated in a Parr apparatus at 4 Bar for 21 hours.

-

Work-up: The reaction mixture is filtered, and water (200 cm³) is added. The aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are subjected to distillation to afford this compound.

Yield: 7.0 g (61 mmol, 63%)[2]

A diagram of the synthetic workflow is provided below.

References

The Electrophilic Nature of the 3,5-Difluoropyridine Ring: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the electrophilicity of the 3,5-difluoropyridine ring, a crucial scaffold in modern drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's electronic properties, reactivity, and practical applications.

Introduction: The Significance of this compound

The this compound moiety has emerged as a valuable building block in medicinal chemistry and materials science.[1] The strategic placement of two fluorine atoms at the 3 and 5 positions of the pyridine ring significantly modulates its electronic properties, rendering the ring electron-deficient and highly susceptible to nucleophilic attack. This enhanced electrophilicity is a key attribute exploited in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The incorporation of fluorine can improve a drug candidate's metabolic stability, bioavailability, and binding affinity.[2]

Electronic Properties and Electrophilicity

The electrophilic character of the this compound ring is a direct consequence of the synergistic electron-withdrawing effects of the two fluorine atoms and the inherent electron-deficient nature of the pyridine ring nitrogen.

Key Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 71902-33-5 | [1] |

| Molecular Formula | C₅H₃F₂N | [1] |

| Molecular Weight | 115.08 g/mol | [1] |

| Boiling Point | 92-93 °C | [3] |

| Density | 1.268 g/cm³ | [3] |

| pKa (of conjugate acid) | 0.39 ± 0.20 | [4] |

The low pKa value of the conjugate acid of this compound highlights the reduced basicity of the pyridine nitrogen due to the strong inductive effect of the fluorine atoms. This decreased electron density on the nitrogen atom contributes to the overall electron deficiency of the aromatic ring, thereby increasing its electrophilicity.

Computational Insights into Electrophilicity:

The following Graphviz diagram illustrates the logical relationship between the structural features of this compound and its resulting electrophilicity.

Caption: Factors contributing to the enhanced electrophilicity of the this compound ring.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks one of the electron-deficient carbon atoms of the pyridine ring, leading to the displacement of a leaving group. While the fluorine atoms themselves can act as leaving groups, the positions most activated towards nucleophilic attack are C2, C4, and C6, due to the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate.

The general mechanism for an SNAr reaction is depicted below:

Caption: Generalized mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocols for Key Reactions

The following section provides detailed methodologies for common and synthetically valuable reactions involving the this compound core.

Synthesis of 2-Amino-3,5-difluoropyridine via Hofmann Rearrangement

This protocol describes the synthesis of a key derivative, 2-amino-3,5-difluoropyridine, from 3,5-difluoro-2-pyridinecarboxamide.

Materials:

-

3,5-Difluoro-2-pyridinecarboxamide

-

Sodium hydroxide

-

Sodium hypochlorite (10 wt. % aqueous solution)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve sodium hydroxide (35.2 g, 0.88 mol) in water (740 mL).

-

To this solution, add aqueous sodium hypochlorite (272 mL, 0.44 mol) and 3,5-difluoro-2-pyridinecarboxamide (74 g, 0.44 mol).

-

Stir the resulting mixture at ambient temperature for 17 hours.

-

Increase the temperature to 65 °C and continue stirring for an additional 4 hours.

-

After cooling to ambient temperature, add ethyl acetate (1.6 L) and stir the mixture for 10 minutes.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative (Representative Protocol)

This protocol is adapted for a generic Suzuki-Miyaura coupling reaction to introduce an aryl or vinyl substituent at a halogenated position of a this compound derivative.

Materials:

-

Halogenated this compound derivative (e.g., 2-chloro-3,5-difluoropyridine) (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Degassed 1,4-dioxane

-

Degassed water

Procedure:

-

To an oven-dried reaction vial, add the halogenated this compound derivative, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of a Halogenated this compound Derivative (Representative Protocol)

This protocol describes a general procedure for the palladium-catalyzed amination of a halogenated this compound derivative.

Materials:

-

Halogenated this compound derivative (1.0 mmol)

-

Amine (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

-

XPhos (0.03 mmol, 3 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (2.0 mmol)

-

Anhydrous, degassed toluene

Procedure:

-

In a glovebox or under an inert atmosphere, combine the halogenated this compound derivative, the amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos in a reaction vial.

-

Add anhydrous, degassed toluene (5 mL) to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Caption: A generalized experimental workflow for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a critical tool for the characterization of this compound and its derivatives.

-

13C NMR: The carbon atoms attached to fluorine will exhibit large one-bond C-F coupling constants. The chemical shifts of the ring carbons are influenced by the electronegativity of the fluorine atoms and the pyridine nitrogen.

-

19F NMR: This technique is highly sensitive for fluorine-containing compounds. This compound will show a single resonance in the 19F NMR spectrum, with coupling to the adjacent protons.

Conclusion

The this compound ring is a highly valuable and versatile building block in contemporary organic synthesis. Its pronounced electrophilicity, a result of the combined electron-withdrawing effects of the two fluorine atoms and the pyridine nitrogen, makes it an excellent substrate for nucleophilic aromatic substitution and a key component in palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its electronic properties, reactivity, and key experimental protocols to aid researchers in the effective utilization of this important synthetic intermediate.

References

- 1. Ranking the reactivity of superelectrophilic heteroaromatics on the electrophilicity scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

The Synthetic Versatility of 3,5-Difluoropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Difluoropyridine has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic placement of two fluorine atoms on the pyridine ring significantly alters its electronic properties, rendering the heterocyclic core susceptible to a variety of chemical transformations. This enhanced reactivity, coupled with the often-beneficial effects of fluorine incorporation on the metabolic stability and bioavailability of drug candidates, makes this compound a highly sought-after intermediate.[1] This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on key reaction classes, and presents detailed experimental protocols and quantitative data to aid in the design and execution of synthetic strategies.

Core Reactivity Profile

The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the pyridine ring, making it particularly amenable to nucleophilic aromatic substitution (SNAr).[1] Furthermore, the C-H and C-F bonds of the ring can be activated for metalation and cross-coupling reactions, providing a versatile platform for the introduction of a wide array of functional groups. Additionally, the strategic placement of other halogens can induce "halogen dance" rearrangements, offering pathways to uniquely substituted pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the this compound ring facilitates nucleophilic attack, primarily at the 2-, 4-, and 6-positions. The reaction proceeds through a Meisenheimer-type intermediate, and the rate is influenced by the nature of the nucleophile and the reaction conditions.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on a Polyfluorinated Pyridine Derivative

| Starting Material | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 4-Amino-3,5-dichloro-2,6-difluoropyridine | Ammonia | - | NMP | 0-5 | 4 | 4,6-Diamino-3,5-dichloro-2-fluoropyridine | >86 |

| 4-Amino-3,5-dichloro-2,6-difluoropyridine | NaOH | - | Dioxane/H₂O | 100 | 2 | 4-Amino-3,5-dichloro-6-fluoro-2-pyridone | 95 |

| 4-Amino-3,5-dichloro-2,6-difluoropyridine | NaSH | - | NMP | 25 | 1 | 4-Amino-3,5-dichloro-6-fluoro-2-pyridinethione | 90 |

Data adapted from analogous systems as a predictive model for this compound reactivity.[3]

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol is a general guideline for the reaction of a difluoropyridine derivative with an amine nucleophile and can be adapted for this compound.[3]

Materials:

-

4-Amino-3,5-dichloro-2,6-difluoropyridine (or this compound)

-

Amine nucleophile (e.g., piperidine, morpholine) (1.1-1.5 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (1.5-2.0 equivalents)

-

Anhydrous solvent (e.g., DMF, NMP, Dioxane)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the difluoropyridine substrate and the solvent.

-

Add the amine nucleophile and the base to the stirred solution.

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Generalized SNAr mechanism on this compound.

Metalation and Halogen Dance Reactions

The protons on the this compound ring can be abstracted by strong bases to form organolithium species, which can then be quenched with various electrophiles. This directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization.[4] Furthermore, in the presence of other halogens, a phenomenon known as the "halogen dance" can occur, where a halogen atom migrates to a different position on the ring, driven by the formation of a more stable organometallic intermediate.[5][6]

The regioselectivity of lithiation is highly dependent on the reaction conditions, particularly the base used and the temperature. For instance, the lithiation of 2,3-difluoropyridine with lithium diisopropylamide (LDA) occurs cleanly at the 4-position.[5]

Table 2: Lithiation and Electrophilic Quench of 2,3-Difluoropyridine

| Electrophile | Product | Yield (%) |

| CO₂ | 2,3-Difluoropyridine-4-carboxylic acid | 78 |

| CCl₃F | 4-Chloro-2,3-difluoropyridine | 59 |

| I₂ | 2,3-Difluoro-4-iodopyridine | 80 |

| (CH₃)₃SiCl | 2,3-Difluoro-4-(trimethylsilyl)pyridine | 85 |

Data from the functionalization of the isomeric 2,3-difluoropyridine, illustrating the principle of lithiation and electrophilic quench.[5]

Experimental Protocol: Lithiation and Quenching with an Electrophile

This protocol for the lithiation of 2,3-difluoropyridine can serve as a starting point for the functionalization of this compound.[5]

Materials:

-

2,3-Difluoropyridine (or this compound)

-

Butyllithium (1.0 equivalent)

-

Diisopropylamine (1.0 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., dry ice, iodine, trimethylsilyl chloride)

Procedure:

-

To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add butyllithium dropwise.

-

Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Add a solution of the difluoropyridine in THF to the LDA solution at -78 °C.

-

Stir the reaction mixture at -75 °C for 1 hour.

-

Add the electrophile to the reaction mixture.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or crystallization.

Caption: Proposed mechanism for a halogen dance reaction.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively, on the this compound scaffold. These reactions typically require a palladium catalyst, a suitable ligand, and a base.

Suzuki-Miyaura Coupling

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (or a halogenated derivative)

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent system (e.g., Dioxane/Water, Toluene/Water)

Procedure:

-

To a reaction vessel, add the difluoropyridine, arylboronic acid, base, and palladium catalyst.

-

Purge the vessel with an inert gas.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds, which is crucial for the synthesis of many biologically active compounds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound (or a halogenated derivative)

-

Amine (1.0-1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)

-

Base (e.g., NaOt-Bu, Cs₂CO₃) (1.2-2.0 equivalents)

-

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the ligand in the solvent and stir for 10-15 minutes.

-

Add the difluoropyridine, amine, and base.

-

Seal the reaction vessel and heat to 80-120 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Cycloaddition Reactions

The electron-deficient nature of the this compound ring system can also allow it to participate in cycloaddition reactions, such as [4+2] Diels-Alder and [3+2] dipolar cycloadditions, although this reactivity is less commonly exploited than its participation in substitution and cross-coupling reactions. In these reactions, the pyridine ring can act as the dienophile or dipolarophile.

[4+2] Cycloaddition (Diels-Alder Reaction)

For this compound to act as a dienophile, it typically requires activation, for example, by coordination to a metal center, or the diene needs to be highly electron-rich.

[3+2] Dipolar Cycloaddition

1,3-Dipolar cycloadditions offer a powerful method for the construction of five-membered heterocyclic rings. Azomethine ylides, generated in situ, can react with the C=C bonds of the this compound ring.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Rise of 3,5-Difluoropyridine Derivatives: A Technical Guide to Novel Kinase Inhibitors in Oncology

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. Within this landscape, the 3,5-difluoropyridine scaffold has emerged as a privileged motif, particularly in the development of novel kinase inhibitors for oncology. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of a representative series of novel this compound derivatives, offering valuable insights and detailed protocols for researchers in the field.

Core Synthesis and Development

The unique electronic properties of the this compound ring, characterized by the strong electron-withdrawing nature of the fluorine atoms, render it an excellent building block for targeted drug design.[1][2] These properties can significantly influence the pKa of the pyridine nitrogen and modulate the binding interactions with target proteins.[3] A key strategy in the development of kinase inhibitors involves the synthesis of N-aryl-pyrimidin-amine derivatives, where the this compound moiety can be readily incorporated to probe key interactions within the ATP-binding pocket of kinases.[4]

General Synthetic Workflow

The synthesis of novel 3,5-difluoropyridinyl-aminopyrimidine derivatives typically follows a convergent approach, leveraging well-established cross-coupling methodologies. The general workflow involves the preparation of a functionalized pyrimidine core and its subsequent coupling with a this compound amine derivative.

Targeting Key Signaling Pathways in Cancer

A significant focus for the development of this compound-based anticancer agents has been the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[5][6] Dysregulation of the EGFR signaling cascade, particularly the RAS-RAF-MEK-ERK (MAPK) pathway, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC).[7][8][9]

Quantitative Biological Evaluation

The in vitro efficacy of novel this compound derivatives is typically assessed through their inhibitory activity against the target kinase and their anti-proliferative effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency.

Below is a representative table summarizing the biological data for a series of hypothetical 3,5-difluoropyridinyl-aminopyrimidine derivatives, based on published data for similar compound classes.[4]

| Compound ID | R Group | EGFRWT IC50 (nM) | A549 Cell Line IC50 (µM) |

| DFP-1 | -H | 150 | 5.2 |

| DFP-2 | -CH3 | 125 | 4.8 |

| DFP-3 | -OCH3 | 80 | 2.5 |

| DFP-4 | -Cl | 55 | 1.8 |

| Gefitinib | (Reference) | 25 | 0.5 |

Detailed Experimental Protocols

General Procedure for the Synthesis of N-(3,5-difluoropyridin-4-yl)-5-(trifluoromethyl)pyrimidin-2-amine (Hypothetical Example)

This protocol is a representative example based on established synthetic methodologies for similar compounds.[4]

Step 1: Synthesis of 2-chloro-5-(trifluoromethyl)pyrimidine

To a solution of 2-amino-5-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as acetonitrile is added copper(II) chloride (0.1 eq) and tert-butyl nitrite (1.5 eq) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 2-chloro-5-(trifluoromethyl)pyrimidine.

Step 2: Buchwald-Hartwig Cross-Coupling

A mixture of 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq), 4-amino-3,5-difluoropyridine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane is degassed and heated to 100 °C under a nitrogen atmosphere for 12 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the final compound, N-(3,5-difluoropyridin-4-yl)-5-(trifluoromethyl)pyrimidin-2-amine.

Characterization:

The structure of the final compound would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (EGFR)

The inhibitory activity of the synthesized compounds against the EGFR kinase domain is determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates ATP consumption and, therefore, kinase activity. The compounds are serially diluted and incubated with the EGFR enzyme and its substrate in the presence of ATP. The IC50 values are calculated by fitting the dose-response curves to a sigmoidal equation.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds is evaluated against a panel of cancer cell lines (e.g., A549 for NSCLC) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours. The MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength, and the IC50 values are determined from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the design and discovery of novel kinase inhibitors with potent anticancer activity. The synthetic accessibility and the favorable physicochemical properties imparted by the fluorine atoms make this an attractive area for further exploration. Future research will likely focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as exploring their efficacy in in vivo models of cancer. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3,5-Difluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoropyridine is a fluorinated heterocyclic compound of increasing interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms on the pyridine ring, make it a valuable building block in the synthesis of novel bioactive molecules. Understanding its solubility in various organic solvents is a critical parameter for its effective use in synthesis, purification, and formulation development.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound in common organic solvents. Due to a notable lack of specific quantitative experimental data in publicly accessible literature, this guide focuses on qualitative solubility information, predicted solubility data, and detailed experimental protocols to enable researchers to determine precise solubility values.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₅H₃F₂N | [1] |

| Molecular Weight | 115.08 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 92-93 °C | [3] |

| Density | 1.268 g/cm³ | [3] |

| Flash Point | 9 °C | [3] |

Qualitative and Predicted Solubility

Qualitative Observations:

General statements in the chemical literature indicate that this compound is soluble in common organic solvents such as ethanol and ether.

Predicted Water Solubility:

Computational models provide estimates for the water solubility of this compound. It is important to note that these are theoretical values and should be confirmed by experimental determination.

| Prediction Method | Predicted Solubility |

| ESOL | 1.95 mg/mL |

| Ali | 14.1 mg/mL |

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise and reliable quantitative solubility data for this compound, this section details standard experimental methodologies. The gravimetric method is a widely used, robust, and straightforward technique for this purpose.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in a given solvent at a specific temperature, followed by the evaporation of the solvent and weighing the remaining solute.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, tetrahydrofuran, acetonitrile)

-

Analytical balance

-

Constant temperature bath (e.g., water bath, oil bath)

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vial in a constant temperature bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A temperature slightly above the boiling point of the solvent is generally suitable.

-

Drying and Weighing: Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dried this compound on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation:

-

Mass of dissolved this compound = (Mass of dish + solute) - Mass of empty dish

-

Solubility can then be expressed in various units, such as g/100 mL, g/kg of solvent, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a compound using the gravimetric method.

Caption: A flowchart illustrating the key steps of the gravimetric method for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents remains elusive in the public domain, this guide provides the necessary framework for researchers to approach this critical parameter. The provided physicochemical properties and qualitative solubility information offer a starting point for solvent selection. Furthermore, the detailed experimental protocol for the gravimetric method equips scientists with a reliable means to determine accurate and reproducible solubility data, which is indispensable for advancing research and development involving this versatile fluorinated pyridine. The generation of such experimental data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Difluoropyridine

References

- 1. Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3,5-Difluoropyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 3,5-difluoropyridine scaffold in medicinal chemistry, with a focus on its application in the development of kinase inhibitors. This document includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside quantitative data and a depiction of the relevant signaling pathway.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for its ability to enhance the pharmacological properties of drug candidates. The introduction of fluorine atoms onto the pyridine ring can significantly improve metabolic stability, bioavailability, and binding affinity to biological targets.[1][2][3] This is attributed to the high electronegativity of fluorine, which can alter the electronic properties of the molecule, influence pKa, and block sites of metabolism.[2] Consequently, the this compound moiety has been incorporated into a variety of therapeutic agents, most notably kinase inhibitors for the treatment of inflammatory diseases and cancer.[4]

Application in Kinase Inhibitor Development

A prominent application of the this compound scaffold is in the design of p38 MAP kinase inhibitors.[5] The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5] Dysregulation of this pathway is implicated in a range of inflammatory conditions, including rheumatoid arthritis. By inhibiting p38 MAP kinase, compounds containing the this compound moiety can effectively modulate the inflammatory response.

Structure-Activity Relationship (SAR) of 2,6-Diamino-3,5-difluoropyridinyl Heterocycles as p38 MAP Kinase Inhibitors

A study by Revesz et al. explored the structure-activity relationship of a series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as p38α MAP kinase inhibitors. The pyridinylimidazole derivative 11 was identified as a potent inhibitor with excellent in vivo efficacy.[5]

Data Presentation

The following tables summarize the quantitative data for a selection of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as p38 MAP kinase inhibitors.

Table 1: In Vitro p38α MAP Kinase Inhibitory Activity

| Compound | Heterocycle | R | p38α IC₅₀ (nM)[5] |

| 1 | Imidazole | H | 100 |

| 2 | Imidazole | Me | 50 |

| 3 | Imidazole | Et | 30 |

| 11 | Pyridinylimidazole | 4-Fluorophenyl | 5 |

Table 2: In Vivo Efficacy of Pyridinylimidazole 11

| Animal Model | Endpoint | ED₅₀ (mg/kg, p.o., b.i.d.)[5] |

| LPS-induced TNFα in mice | TNFα inhibition | Potent Inhibition |

| Adjuvant-induced arthritis in rats | Disease modification | 10 |

| Collagen-induced arthritis in rats | Disease modification | 5 |

Experimental Protocols

A. Synthesis of 2,6-Diamino-3,5-difluoropyridinyl Pyridinylimidazoles (General Protocol)

This protocol is a representative synthesis for compounds similar to the pyridinylimidazole series of p38 MAP kinase inhibitors.

Step 1: Synthesis of 2,6-Diamino-3,5-difluoropyridine

A common route to 2,6-diaminopyridine derivatives involves the reaction of a dihalopyridine with an amine source. For 2,6-diamino-3,5-difluoropyridine, a multi-step synthesis starting from a commercially available pyridine derivative is typically employed, involving sequential nucleophilic aromatic substitution and amination reactions.

Materials:

-

This compound

-

Strong aminating agent (e.g., sodium amide)

-

Inert solvent (e.g., liquid ammonia, toluene)

-

Acid for workup (e.g., hydrochloric acid)

Procedure:

-

In a flame-dried, three-necked flask equipped with a stirrer, thermometer, and reflux condenser, dissolve this compound in the inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the desired temperature (e.g., -78 °C for liquid ammonia).

-

Slowly add the strong aminating agent to the solution.

-

Allow the reaction to warm to the appropriate temperature and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a proton source (e.g., ammonium chloride).

-

Carefully add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,6-diamino-3,5-difluoropyridine.

Step 2: Synthesis of the Pyridinylimidazole Core

The pyridinylimidazole core can be synthesized through various methods, such as the reaction of an α-haloketone with an amidine.

Materials:

-

4-Acetylpyridine

-

Brominating agent (e.g., N-bromosuccinimide)

-

Substituted amidine

-

Solvent (e.g., ethanol, dimethylformamide)

-

Base (e.g., sodium bicarbonate)

Procedure:

-

Brominate 4-acetylpyridine using a suitable brominating agent to form the corresponding α-bromoketone.

-

In a separate flask, react the α-bromoketone with a substituted amidine in a suitable solvent in the presence of a base.

-

Heat the reaction mixture and monitor its progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and partition between water and an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting pyridinylimidazole core by column chromatography.

Step 3: Coupling of 2,6-Diamino-3,5-difluoropyridine with the Pyridinylimidazole Core

The final coupling step can be achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Materials:

-

2,6-Diamino-3,5-difluoropyridine

-

Activated pyridinylimidazole derivative (e.g., with a leaving group)

-

Palladium catalyst (for cross-coupling)

-

Ligand (for cross-coupling)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., dioxane, toluene)

Procedure (for cross-coupling):

-

To a reaction vessel, add 2,6-diamino-3,5-difluoropyridine, the activated pyridinylimidazole derivative, the palladium catalyst, the ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent and heat the mixture to the appropriate temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

B. Biological Assay Protocols

1. In Vitro p38α MAP Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of p38α MAP kinase.

Materials:

-

Recombinant active p38α MAP kinase

-

Kinase substrate (e.g., ATF2)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive detection)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compound dissolved in DMSO

-

96-well plates

-

Phosphorimager or appropriate detection system

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the test compound dilution (or DMSO for control), and the recombinant p38α MAP kinase.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Spot the reaction mixture onto a phosphocellulose membrane or use another method to separate the phosphorylated substrate from the unreacted ATP.

-

Wash the membrane to remove excess ATP.

-

Quantify the amount of phosphorylated substrate using a phosphorimager or other suitable detection method.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

2. In Vivo LPS-Induced TNFα Production in Mice

This assay assesses the in vivo efficacy of a compound in inhibiting the production of TNF-α induced by lipopolysaccharide (LPS).

Materials:

-

Mice (e.g., BALB/c)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound formulated for oral administration

-

Vehicle control

-

Anesthesia

-

Blood collection supplies

-

TNF-α ELISA kit

Procedure:

-

Administer the test compound or vehicle to the mice by oral gavage.

-

After a specified time (e.g., 1 hour), inject the mice intraperitoneally with LPS.

-

At the time of peak TNF-α production (e.g., 1.5-2 hours post-LPS), collect blood samples from the mice via cardiac puncture under anesthesia.

-

Separate the plasma or serum.

-

Measure the concentration of TNF-α in the plasma or serum using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of TNF-α inhibition for the treated groups compared to the vehicle control group.

3. Adjuvant-Induced Arthritis (AIA) in Rats

This is a widely used model for rheumatoid arthritis to evaluate the therapeutic efficacy of anti-inflammatory compounds.

Materials:

-

Rats (e.g., Lewis rats)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Test compound formulated for oral administration

-

Vehicle control

-

Calipers for paw measurement

Procedure:

-

On day 0, induce arthritis by injecting CFA into the subplantar region of one hind paw of each rat.

-

Begin daily oral administration of the test compound or vehicle on a prophylactic (from day 0) or therapeutic (after disease onset) schedule.

-

Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.